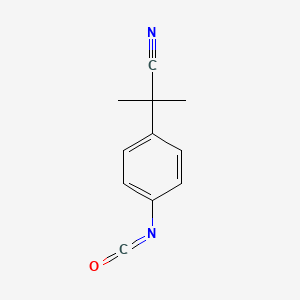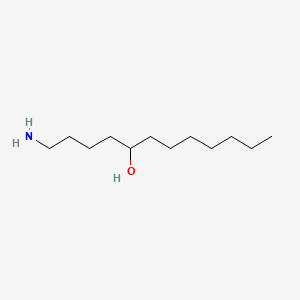
1-Aminododecan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nitrododecan-5-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-Nitrododecan-5-ol. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or platinum, to achieve high yields and purity. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.
化学反応の分析
Types of Reactions: 1-Aminododecan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to 1-Dodecanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents, resulting in the formation of halogenated derivatives.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 1-Dodecanol.
Substitution: Halogenated derivatives such as 1-Chlorododecan-5-ol.
科学的研究の応用
1-Aminododecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other complex organic molecules.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research has explored its potential as a drug delivery agent and in the development of antimicrobial agents.
Industry: this compound is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of 1-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. These interactions are mediated by the compound’s amphiphilic nature, allowing it to associate with both hydrophobic and hydrophilic environments.
類似化合物との比較
- 1-Aminododecane
- 1-Dodecanol
- 1-Aminoundecan-5-ol
Comparison: 1-Aminododecan-5-ol is unique due to the presence of both an amino group and a hydroxyl group on a long aliphatic chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 1-Aminododecane, which lacks the hydroxyl group, or 1-Dodecanol, which lacks the amino group. The presence of both functional groups also enhances its amphiphilic properties, making it more versatile in applications involving interactions with both hydrophobic and hydrophilic environments.
特性
分子式 |
C12H27NO |
|---|---|
分子量 |
201.35 g/mol |
IUPAC名 |
1-aminododecan-5-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12,14H,2-11,13H2,1H3 |
InChIキー |
JFXAYVGOEJQZLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



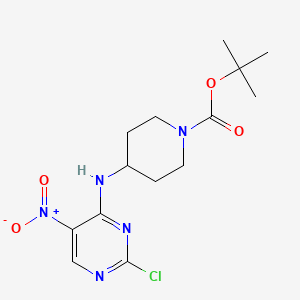
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
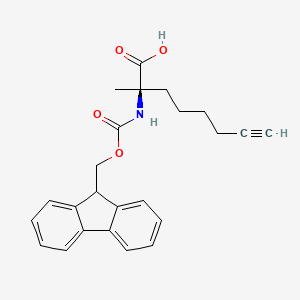

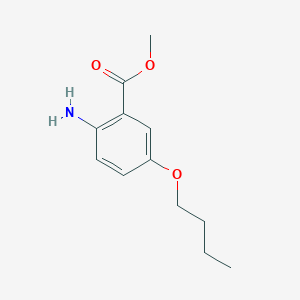


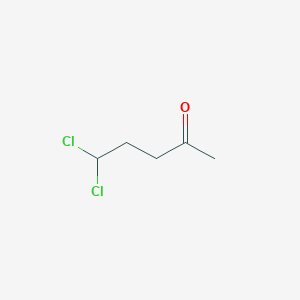
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
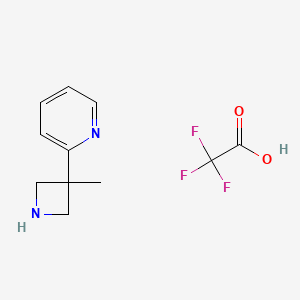
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)

